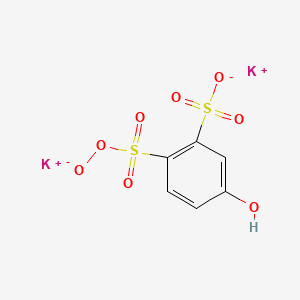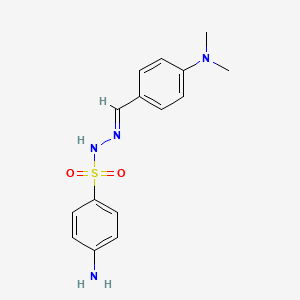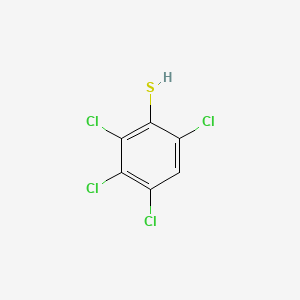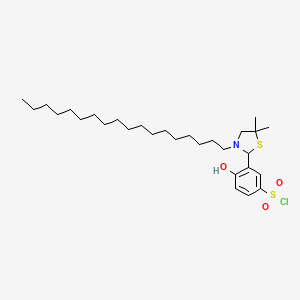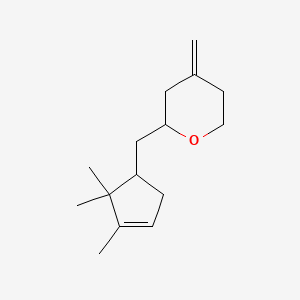
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a cyclopentene moiety
Preparation Methods
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be achieved through several synthetic routes. One common method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions and in very good yields . This method enables the direct introduction of oxygen heterocycles into molecular frameworks.
Chemical Reactions Analysis
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the industrial sector, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be compared with other similar compounds such as 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- and 3,4-dihydro-2H-pyran. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- lies in its combination of a tetrahydropyran ring and a cyclopentene moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
947237-93-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-methylidene-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]oxane |
InChI |
InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,13-14H,1,6-10H2,2-4H3 |
InChI Key |
CLNHETGNUKUWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)CC2CC(=C)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


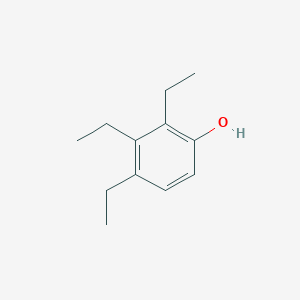
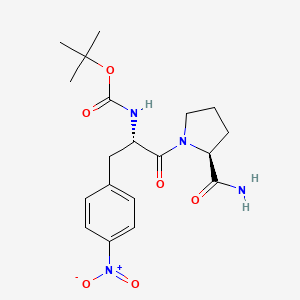

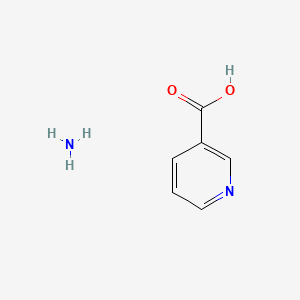
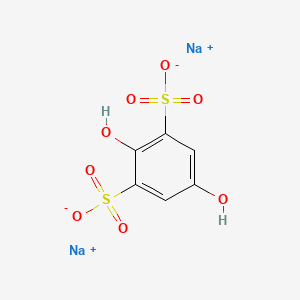
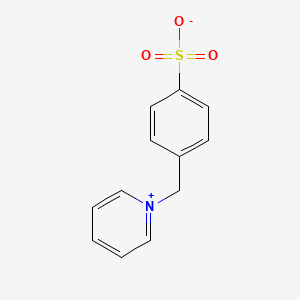

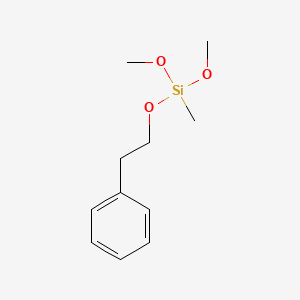
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
